N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)furan-2-carboxamide is a complex organic compound that features a unique structural arrangement, combining elements of cyclopenta[g]chromene and benzofuran. This compound is classified under cyclic amides, which are characterized by the presence of a carbonyl group adjacent to a nitrogen atom within a ring structure. The intricate arrangement of aromatic rings and functional groups suggests potential therapeutic applications, particularly in medicinal chemistry.
The compound's molecular formula is , with a molecular weight of approximately 385.419 g/mol. The InChI (International Chemical Identifier) string for this compound is provided as follows: InChI=1S/C24H19NO4/c26-21-12-18(24(27)28)22-14-15-9-10-16(23(22)25)19(15)11-13-20(18)17(21)6-7-8-5-4-3-2/h2-14,17H,1H2,(H,27,28). This information can be found in various chemical databases such as BenchChem and Smolecule.
The synthesis of N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)furan-2-carboxamide can be approached through several synthetic pathways. Common methods include:
While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds have been synthesized using techniques such as:
The molecular structure of N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)furan-2-carboxamide includes:
The compound's structure can be represented as follows:
The chemical reactivity of N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)furan-2-carboxamide can be explored through various reactions such as:
Common reagents for these reactions might include:
The physical properties of N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)furan-2-carboxamide include:
Chemical properties relevant to this compound include:
N-(2-{2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}-1-benzofuran-3-yl)furan-2-carboxamide has potential applications in scientific research and medicinal chemistry due to its unique structural features. Possible applications include:
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1